REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:16])[C:14]#[CH:15].CC[O:19][CH2:20][CH3:21].N1C=CC=C[CH:23]=1>O>[CH2:13]([O:16][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:19][CH2:20][C:21]#[CH:23])=[O:7])=[CH:4][CH:3]=1)[C:14]#[CH:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring 16.1 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 10.15 g
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 4 hours at 5° and for 21/2 hour at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
the organic layer is extracted with ether and pentane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC(C1=CC=C(C(=O)OCC#C)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |